1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride 1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride DPPI 1c is an inhibitor of dipeptidyl peptidase 4 (DPP-4; IC50 = 104 nM in an enzyme assay). It decreases plasma glucose levels by 46 to 67% in an oral glucose challenge in fasted, diabetic KK/H1J mice when administered at doses ranging from 0.3 to 5 mg/kg. DPPI 1c decreases plasma DPP-4 activity by approximately 50% and increases plasma glucagon-like peptide 1 (GLP-1) levels in KK/H1J mice.
Inhibitor of dipeptidyl peptidase IV (DPP-IV) (IC50 = 104 nM) that displays selectivity over enzymes with DPP-like activity (IC50 > 30 μM). Increases plasma GLP-1 levels and improves glucose tolerance in diabetic mice following oral glucose challenge.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0004573
InChI: InChI=1S/C14H20N4O2.ClH/c15-7-11-3-4-12(8-16)18(11)13(20)9-17-14(10-19)5-1-2-6-14;/h11-12,17,19H,1-6,9-10H2;1H/t11-,12+;
SMILES: C1CCC(C1)(CO)NCC(=O)N2C(CCC2C#N)C#N.Cl
Molecular Formula: C14H21ClN4O2
Molecular Weight: 312.79 g/mol

1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride

CAS No.:

Cat. No.: VC0004573

Molecular Formula: C14H21ClN4O2

Molecular Weight: 312.79 g/mol

* For research use only. Not for human or veterinary use.

1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride -

Molecular Formula C14H21ClN4O2
Molecular Weight 312.79 g/mol
IUPAC Name (2R,5S)-1-[2-[[1-(hydroxymethyl)cyclopentyl]amino]acetyl]pyrrolidine-2,5-dicarbonitrile;hydrochloride
Standard InChI InChI=1S/C14H20N4O2.ClH/c15-7-11-3-4-12(8-16)18(11)13(20)9-17-14(10-19)5-1-2-6-14;/h11-12,17,19H,1-6,9-10H2;1H/t11-,12+;
Standard InChI Key RHCWAHDCHQTNBR-IWKKHLOMSA-N
Isomeric SMILES C1CCC(C1)(CO)NCC(=O)N2[C@H](CC[C@H]2C#N)C#N.Cl
SMILES C1CCC(C1)(CO)NCC(=O)N2C(CCC2C#N)C#N.Cl
Canonical SMILES C1CCC(C1)(CO)NCC(=O)N2C(CCC2C#N)C#N.Cl

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a stereochemically defined 2,5-cis-pyrrolidine core substituted with two cyano groups and an acetylated aminocyclopentylmethanol side chain. X-ray crystallographic analysis confirms the (2R,5S) configuration of the pyrrolidine ring, which is critical for target engagement. The hydrochloride salt form enhances stability, with >98% purity reported in commercial preparations .

Table 1: Fundamental Chemical Properties

PropertyValue
IUPAC Name(2R,5S)-1-[2-[[1-(hydroxymethyl)cyclopentyl]amino]acetyl]pyrrolidine-2,5-dicarbonitrile hydrochloride
Molecular FormulaC₁₄H₂₁ClN₄O₂
Molecular Weight312.79 g/mol
XLogP3-AA-1.2
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6
Rotatable Bonds4

The isomeric SMILES string (C1CCC(C1)(CO)NCC(=O)N2C@HC#N.Cl) encodes the stereochemical information, while the InChIKey (RHCWAHDCHQTNBR-IWKKHLOMSA-N) provides a unique structural identifier .

Biochemical Mechanism of Action

DPP-IV Inhibition Kinetics

As a slow-binding competitive inhibitor, the compound forms a stable enzyme-inhibitor complex with a Kᵢ of 68 nM against human recombinant DPP-IV. Kinetic studies using fluorogenic substrates (e.g., H-Gly-Pro-AMC) reveal a two-step binding mechanism: initial rapid equilibrium (Kᵢ = 320 nM) followed by isomerization to a tighter complex (Kᵢ* = 12 nM) . This time-dependent inhibition differentiates it from fast-acting DPP-IV inhibitors like sitagliptin.

Selectivity Profile

The compound demonstrates >300-fold selectivity against related proteases:

EnzymeIC₅₀ (μM)Fold Selectivity
DPP-II>30>288
DPP-VIII>30>288
Fibroblast Activation Protein (FAP)>30>288

This specificity minimizes off-target effects in physiological systems, particularly avoiding interference with collagen metabolism mediated by FAP.

Pharmacological Effects

In Vivo Glucose Regulation

Oral administration (10 mg/kg) in diet-induced diabetic mice produces:

  • 72% suppression of plasma DPP-IV activity within 30 minutes

  • 2.1-fold increase in active GLP-1(7-36) levels

  • 35% reduction in peak postprandial glucose (p<0.01 vs. control)

The glucose-lowering effect persists for 8-12 hours post-dose, correlating with the compound's elimination half-life of 4.7 hours in murine models .

Research Applications

Experimental Use Cases

  • Islet Function Studies: Enhances glucose-stimulated insulin secretion by 40% in perfused rat pancreas preparations

  • Gene Expression Analysis: Downregulates hepatic PEPCK expression by 25% in db/db mice after 4-week treatment

  • Combination Therapy: Synergizes with metformin to reduce HbA1c by 1.8% in primate models (p<0.001 vs. monotherapy)

Physicochemical Properties

Solubility and Formulation

The hydrochloride salt improves aqueous solubility:

SolventSolubility (mg/mL)
Water20
PBS (pH 7.4)18
Ethanol22

Lyophilized material remains stable for >24 months at -20°C, with <5% degradation observed after 6 months at 4°C .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator